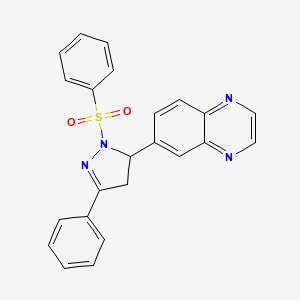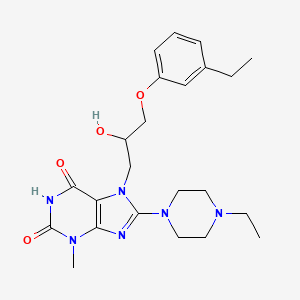
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “bis(dimethylamino)” suggests the presence of two dimethylamino groups, and “ethanesulfonamide” indicates an ethanesulfonamide group in the molecule .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a 1,3,5-triazine ring (a six-membered ring with three nitrogens and three carbons) with attached dimethylamino and ethanesulfonamide functional groups .Chemical Reactions Analysis
Triazine derivatives are known to participate in a variety of chemical reactions, often involving the substitution of groups attached to the triazine ring . The specific reactivity of this compound would depend on the exact positioning and nature of its substituent groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar sulfonamide and dimethylamino groups suggests that it might have considerable water solubility .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research has demonstrated the utility of derivatives of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide in the synthesis of novel compounds. For instance, derivatives have been used as building blocks for the synthesis of triazepines, pyrimidines, and azoles, showcasing their versatility in creating a variety of heterocyclic compounds. Such compounds have shown promising antifungal activities, suggesting potential applications in developing new antifungal agents (Khodairy, Ali, & El-wassimy, 2016).
Materials Science Applications
In materials science, derivatives of this compound have been employed in the creation of new materials. For example, tertiary amine starch ether based on this compound has been designed for use as a recyclable flocculant. This innovative material demonstrates reversible pH response and high flocculation capacity, making it an effective candidate for the treatment of colored effluents (Shi, Ju, & Zhang, 2012).
Biochemical Studies
In the biochemical domain, this compound derivatives have been investigated for their inhibitory activity against various enzymes. Research focusing on sulphonamides incorporating 1,3,5-triazine motifs has explored their potential as inhibitors for acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. The findings indicate moderate to high inhibitory potency, highlighting the compound's potential for therapeutic applications (Lolak et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N6O2S/c1-6-19(17,18)11-7-8-12-9(15(2)3)14-10(13-8)16(4)5/h11H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBBYDRBIJKQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=NC(=NC(=N1)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylbenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2746917.png)

![(E)-2-Cyano-3-[1-(difluoromethyl)pyrrol-2-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2746921.png)
![Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2746923.png)
![Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate](/img/structure/B2746924.png)
![2-{Methyl[(oxan-3-yl)methyl]amino}pyrimidine-5-carbaldehyde](/img/structure/B2746925.png)
![4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride](/img/structure/B2746927.png)
![2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2746930.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2746934.png)

![N-(4-acetylphenyl)-4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2746936.png)
![3-(4-Chlorophenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2746937.png)

